Cas no 452-88-0 (6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione)

6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione structure
452-88-0 structure
Product Name:6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione
Numero CAS:452-88-0
MF:C4H5N3S2
MW:159.232597112656
CID:929872
PubChem ID:1241506
Update Time:2025-04-19

6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione
    • 6-methyl-2H-1,2,4-triazine-3,5-dithione
    • 2,4-Dithio-6-azathymin
    • 3,5-Dimercapto-6-methyl-1,2,4-triazin
    • 3,5-Dithioxo-6-methyl-2,3,4,5-tetrahydro-as-triazin
    • 5-Methyl-2,4-dithio-6-aza-uracil (3,5-Dithioxo-6-methyl-2,3,4,5-tetrahydro-1,2,4-triazin)
    • 6-methyl-1,2,4-triazine-3,5-dithiol
    • 6-Methyl-2H-[1,2,4]triazin-3,5-dithion
    • 6-methyl-2H-[1,2,4]triazine-3,5-dithione
    • 6-Methyl-3,5-dithioxo-1,2,4-triazin
    • AC1LOJRU
    • CCG-46385
    • F3097-0465
    • F3099-3400
    • NSC154759
    • SBB079027
    • 1,2,4-Triazine-3,5(2H,4H)-dithione, 6-methyl-
    • 3,5-Dithiono-6-methyl-1,2,4-triazine
    • NSC-154759
    • MFCD05023071
    • CHEMBL3272977
    • AKOS002260753
    • 452-88-0
    • SR-01000636086-1
    • DTXSID90361319
    • AKOS002351603
    • 6-Methyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-dro-triazine
    • SMAXQSJQYFKAJD-UHFFFAOYSA-N
    • 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dithione #
    • Inchi: 1S/C4H5N3S2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
    • Chiave InChI: SMAXQSJQYFKAJD-UHFFFAOYSA-N
    • Sorrisi: S=C1C(C)=NNC(N1)=S

Proprietà calcolate

  • Massa esatta: 158.99265
  • Massa monoisotopica: 158.99248952g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 196
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • PSA: 36.42
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso